molecular formula C39H68N4O14 B14882968 BocNH-PEG8-acid-NH-Val-Ala-PAB

BocNH-PEG8-acid-NH-Val-Ala-PAB

Cat. No.: B14882968
M. Wt: 817.0 g/mol
InChI Key: JSPCZCPVHUJOHA-ZJJOJAIXSA-N
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Description

BocNH-PEG8-acid-NH-Val-Ala-PAB is a small molecule linker often used in the field of bioconjugation and drug delivery. This compound is composed of several functional groups, including a Boc (tert-butyloxycarbonyl) group, a PEG (polyethylene glycol) chain, an acid group, a Val-Ala dipeptide, and a PAB (p-aminobenzoic acid) moiety . The combination of these functional groups makes it a versatile tool in various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BocNH-PEG8-acid-NH-Val-Ala-PAB involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the protection of the amine group using the Boc group. This is followed by the attachment of the PEG chain, which serves as a spacer. The Val-Ala dipeptide is then introduced, and finally, the PAB moiety is attached. Each step requires careful control of reaction conditions, such as temperature, pH, and solvent choice, to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing efficient purification techniques. Industrial production may also involve the use of automated systems to increase efficiency and reduce the risk of human error .

Chemical Reactions Analysis

Types of Reactions

BocNH-PEG8-acid-NH-Val-Ala-PAB can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of oxidized PEG derivatives, while reduction could yield reduced forms of the compound.

Scientific Research Applications

BocNH-PEG8-acid-NH-Val-Ala-PAB has a wide range of applications in scientific research:

    Chemistry: It is used as a linker in the synthesis of complex molecules, facilitating the attachment of various functional groups.

    Biology: The compound is employed in bioconjugation techniques, enabling the attachment of biomolecules to surfaces or other molecules.

    Medicine: In drug delivery, this compound is used to create targeted drug delivery systems, improving the efficacy and reducing the side effects of therapeutic agents.

    Industry: The compound finds applications in the development of advanced materials and nanotechnology.

Mechanism of Action

The mechanism of action of BocNH-PEG8-acid-NH-Val-Ala-PAB involves its ability to act as a linker, connecting different molecules or functional groups. The PEG chain provides flexibility and solubility, while the Val-Ala dipeptide and PAB moiety offer specific binding sites. This allows the compound to facilitate targeted delivery and controlled release of drugs or other active agents. The molecular targets and pathways involved depend on the specific application and the molecules being linked .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

BocNH-PEG8-acid-NH-Val-Ala-PAB stands out due to its combination of functional groups, which provide a balance of flexibility, solubility, and specific binding capabilities. The presence of the PEG chain enhances its solubility and reduces immunogenicity, making it particularly useful in biomedical applications .

Properties

Molecular Formula

C39H68N4O14

Molecular Weight

817.0 g/mol

IUPAC Name

tert-butyl N-[2-[2-[2-[2-[2-[2-[2-[2-[3-[[(2S)-1-[[(2S)-1-[4-(hydroxymethyl)anilino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate

InChI

InChI=1S/C39H68N4O14/c1-30(2)35(37(47)41-31(3)36(46)42-33-9-7-32(29-44)8-10-33)43-34(45)11-13-49-15-17-51-19-21-53-23-25-55-27-28-56-26-24-54-22-20-52-18-16-50-14-12-40-38(48)57-39(4,5)6/h7-10,30-31,35,44H,11-29H2,1-6H3,(H,40,48)(H,41,47)(H,42,46)(H,43,45)/t31-,35-/m0/s1

InChI Key

JSPCZCPVHUJOHA-ZJJOJAIXSA-N

Isomeric SMILES

C[C@@H](C(=O)NC1=CC=C(C=C1)CO)NC(=O)[C@H](C(C)C)NC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)OC(C)(C)C

Canonical SMILES

CC(C)C(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)OC(C)(C)C

Origin of Product

United States

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